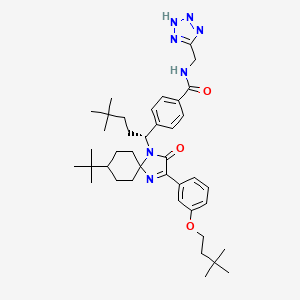
Spiroimidazolone derivative 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiroimidazolone derivative 6 is a compound that belongs to the class of spiroimidazolones, which are characterized by a spiro-connected imidazolone ring system. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiroimidazolone derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed synthesis, which involves the cyclization of 2-(indol-3-yl)cyclohexanones and amidines . This method is advantageous due to its mild reaction conditions and high atom economy.
Industrial Production Methods
Industrial production of spiroimidazolone derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiroimidazolone derivative 6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the imidazolone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolone oxides, while reduction can produce reduced imidazolones .
Scientific Research Applications
Spiroimidazolone derivative 6 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of spiroimidazolone derivative 6 involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure but lack the spiro connection.
Spirooxindoles: Similar spiro-connected structures but with an oxindole ring instead of an imidazolone ring.
Uniqueness
Spiroimidazolone derivative 6 is unique due to its spiro-connected imidazolone ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C40H57N7O3 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
4-[(1R)-1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C40H57N7O3/c1-37(2,3)20-19-32(27-13-15-28(16-14-27)35(48)41-26-33-43-45-46-44-33)47-36(49)34(42-40(47)21-17-30(18-22-40)39(7,8)9)29-11-10-12-31(25-29)50-24-23-38(4,5)6/h10-16,25,30,32H,17-24,26H2,1-9H3,(H,41,48)(H,43,44,45,46)/t30?,32-,40?/m1/s1 |
InChI Key |
BKPCTAJENJTTAU-WHPMNUFOSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C |
Canonical SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















